molecular formula C25H25NO4 B10780943 5-O-ethyl 3-O-methyl 2-methyl-6-phenyl-4-(2-phenylethenyl)-1,4-dihydropyridine-3,5-dicarboxylate

5-O-ethyl 3-O-methyl 2-methyl-6-phenyl-4-(2-phenylethenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Katalognummer B10780943
Molekulargewicht: 403.5 g/mol
InChI-Schlüssel: XALAVZGCELPOPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ICX5608874 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ICX5608874 typically involves a multi-step process that includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained. Common solvents used include dichloromethane and methanol.

    Catalysts: Catalysts such as hydroxypropyl methylcellulose and pluronic F-127 are often used to facilitate the reaction and improve yield.

    Purification: The final product is purified using techniques such as crystallization and encapsulation to ensure high purity and bioavailability.

Industrial Production Methods: In an industrial setting, the production of ICX5608874 involves scaling up the laboratory synthesis process. This includes the use of large-scale reactors and advanced crystallization equipment to produce the compound in bulk quantities. The process is optimized to ensure cost-effectiveness and efficiency while maintaining the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: ICX5608874 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride, leading to the formation of different products.

    Substitution: ICX5608874 can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, methanol, ethanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

ICX5608874 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of ICX5608874 involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anti-cancer effects .

Vergleich Mit ähnlichen Verbindungen

ICX5608874 can be compared with other similar compounds to highlight its uniqueness:

Eigenschaften

Molekularformel

C25H25NO4

Molekulargewicht

403.5 g/mol

IUPAC-Name

5-O-ethyl 3-O-methyl 2-methyl-6-phenyl-4-(2-phenylethenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H25NO4/c1-4-30-25(28)22-20(16-15-18-11-7-5-8-12-18)21(24(27)29-3)17(2)26-23(22)19-13-9-6-10-14-19/h5-16,20,26H,4H2,1-3H3

InChI-Schlüssel

XALAVZGCELPOPD-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(NC(=C(C1C=CC2=CC=CC=C2)C(=O)OC)C)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.